molecular formula C7H11FO B8363410 (RS)-3-(2-fluoroethyl)-3-cyclopenten-1-ol

(RS)-3-(2-fluoroethyl)-3-cyclopenten-1-ol

Cat. No. B8363410
M. Wt: 130.16 g/mol
InChI Key: CFECTQZFFBCARF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(RS)-3-(2-fluoroethyl)-3-cyclopenten-1-ol is a useful research compound. Its molecular formula is C7H11FO and its molecular weight is 130.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality (RS)-3-(2-fluoroethyl)-3-cyclopenten-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (RS)-3-(2-fluoroethyl)-3-cyclopenten-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C7H11FO

Molecular Weight

130.16 g/mol

IUPAC Name

3-(2-fluoroethyl)cyclopent-3-en-1-ol

InChI

InChI=1S/C7H11FO/c8-4-3-6-1-2-7(9)5-6/h1,7,9H,2-5H2

InChI Key

CFECTQZFFBCARF-UHFFFAOYSA-N

Canonical SMILES

C1C=C(CC1O)CCF

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 25 ml of 2 M tetrahydrofuran solution of sodium cyclopentadienylide was added under ice-cooling and under nitrogen stream 6.3 g of 1-bromo-2-fluoroethane and stirred for 2 hours. The resulting reaction liquid was filtered with cerite, and the filtrate was added under ice-cooling and under nitrogen stream to a tetrahydrofuran solution of disiamylborane prepared by using 75 ml of 1 M borane-tetrahydrofuran complex and 18.5 ml of 2-methyl-2-butene and the resulting mixture was stirred for 8 hours. Then 3 N aqueous sodium hydroxide solution and 30% aqueous hydrogen peroxide were successively added under ice-cooling to the reaction liquid obtained above, and the resulting mixture was stirred for 1 hour. The reaction liquid thus obtained was extracted two times with diethyl ether. The combined ether layer was washed with saturated aqueous sodium chloride solution, then dried over anhydrous magnesium sulfate, and the solvent was distilled off under reduced pressure. The residue obtained was subjected to silica gel column chromatography to obtain 1.1 g of (RS)-3-(2-fluoroethyl)-3-cyclopenten-1-ol. Yield 16%
Quantity
6.3 g
Type
reactant
Reaction Step One
Quantity
18.5 mL
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reactant
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Three
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0 (± 1) mol
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reactant
Reaction Step Three
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0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
25 mL
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solvent
Reaction Step Four

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